molecular formula C5H13O2P B6275483 2-(dimethylphosphoryl)propan-2-ol CAS No. 53314-38-8

2-(dimethylphosphoryl)propan-2-ol

Cat. No.: B6275483
CAS No.: 53314-38-8
M. Wt: 136.1
InChI Key:
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Description

2-(dimethylphosphoryl)propan-2-ol is an organic compound with the molecular formula C5H13O2P. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique properties and versatility in different fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylphosphoryl)propan-2-ol can be achieved through several methods. One common method involves the reaction of dimethylphosphite with acetone in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and controlled reaction conditions can further enhance the production yield and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylphosphoryl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonate esters, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(dimethylphosphoryl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(dimethylphosphoryl)propan-2-ol involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor of specific enzymes by binding to their active sites. The compound’s phosphoryl group plays a crucial role in its binding affinity and specificity. Additionally, its ability to undergo various chemical transformations allows it to participate in multiple biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Dimethylphosphite: A precursor in the synthesis of 2-(dimethylphosphoryl)propan-2-ol.

    Phosphonate Esters: Compounds with similar chemical properties and applications.

    Phosphine Derivatives: Products of the reduction of this compound.

Uniqueness

This compound is unique due to its combination of a hydroxyl group and a dimethylphosphoryl group, which imparts distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(dimethylphosphoryl)propan-2-ol involves the reaction of 2-propanol with dimethylphosphoryl chloride in the presence of a base.", "Starting Materials": [ "2-propanol", "dimethylphosphoryl chloride", "base (such as triethylamine or pyridine)" ], "Reaction": [ "Add dimethylphosphoryl chloride dropwise to 2-propanol in the presence of a base.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent.", "Purify the product by distillation or column chromatography." ] }

CAS No.

53314-38-8

Molecular Formula

C5H13O2P

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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